molecular formula C14H16N2 B1373988 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile CAS No. 1248204-26-3

4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile

Cat. No.: B1373988
CAS No.: 1248204-26-3
M. Wt: 212.29 g/mol
InChI Key: XWVMEZAXUCNDLO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile involves several steps. One common synthetic route includes the reaction of 3-methylbenzonitrile with a bicyclic amine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .

Chemical Reactions Analysis

4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile can be compared with other similar compounds, such as:

Biological Activity

4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a bicyclic amine system, which is known for its ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{14}N_{2}
  • Molecular Weight : 198.25 g/mol
  • CAS Number : Not specified in the sources.

The compound features a 3-methylbenzonitrile moiety attached to a bicyclic amine, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Compounds with similar structures have been studied for their effects on:

  • Neurotransmitter Receptors : Potential interactions with dopamine and serotonin receptors.
  • Enzyme Inhibition : Possible inhibition of acetylcholinesterase, which is critical in neurodegenerative diseases.

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds:

  • Neuroprotective Effects : Research indicates that bicyclic amines can exhibit neuroprotective effects in models of neurodegeneration, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .
  • Antidepressant Activity : Compounds structurally related to this compound have shown promise as antidepressants in preclinical studies by enhancing serotonergic activity .
  • Analgesic Properties : Some derivatives have demonstrated analgesic effects in animal models, suggesting that this class of compounds may be useful in pain management .

Case Studies

A few notable case studies highlight the biological activity of related compounds:

StudyCompoundFindings
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzoic acidDemonstrated significant inhibition of acetylcholinesterase activity, suggesting potential use in Alzheimer's disease treatment.
3-amino-4-{2-azabicyclo[2.2.1]heptan-2-yl}Showed antidepressant-like effects in rodent models, indicating modulation of serotonin pathways.
4-{2-Azabicyclo[2.2.1]heptan-4-yl}carbamateExhibited anti-inflammatory properties, contributing to pain relief mechanisms in preclinical trials.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound:

  • Substituents on the Aromatic Ring : Variations in substituents can significantly affect receptor binding affinity and selectivity.
  • Bicyclic Amine Configuration : The stereochemistry of the bicyclic system plays a vital role in determining pharmacological effects.

Properties

IUPAC Name

4-(2-azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-6-11(8-15)3-5-14(10)16-9-12-2-4-13(16)7-12/h3,5-6,12-13H,2,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVMEZAXUCNDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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